Cas no 1807261-01-3 (Ethyl 2-cyano-5-ethyl-3-nitrobenzoate)
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-5-ethyl-3-nitrobenzoate
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- Inchi: 1S/C12H12N2O4/c1-3-8-5-9(12(15)18-4-2)10(7-13)11(6-8)14(16)17/h5-6H,3-4H2,1-2H3
- InChI Key: CSSOQHJRGQZVFV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C#N)C(=CC(=C1)CC)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 368
- XLogP3: 2.5
- Topological Polar Surface Area: 95.9
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003230-250mg |
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate |
1807261-01-3 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010003230-500mg |
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate |
1807261-01-3 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010003230-1g |
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate |
1807261-01-3 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Ethyl 2-cyano-5-ethyl-3-nitrobenzoate
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate (CAS No. 1807261-01-3): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate (CAS No. 1807261-01-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate is an organic compound with the molecular formula C12H13NO4. The molecule consists of a benzene ring substituted with a cyano group at the 2-position, an ethyl group at the 5-position, and a nitro group at the 3-position. The ethyl ester group is attached to the carboxylic acid at the 1-position. The presence of these functional groups imparts distinct chemical properties to the compound, such as high reactivity and stability under various conditions.
The compound is a solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Its molecular weight is approximately 247.24 g/mol. The specific physical properties of Ethyl 2-cyano-5-ethyl-3-nitrobenzoate, including melting point, boiling point, and solubility in water, are crucial for its handling and application in laboratory settings.
Synthesis Methods
The synthesis of Ethyl 2-cyano-5-ethyl-3-nitrobenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-nitrobenzoic acid with ethyl cyanoacetate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction typically proceeds via an esterification mechanism, resulting in the formation of the desired product.
Another approach involves the nitration of ethyl 2-cyano-5-ethylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. This method requires careful control of reaction conditions to avoid over-nitration and side reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste production.
Biological Activities
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate has been investigated for its potential biological activities, particularly in the areas of anticancer and anti-inflammatory research. Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
In addition to its anticancer properties, Ethyl 2-cyano-5-ethyl-3-nitrobenzoate has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent Research Advancements
The interest in Ethyl 2-cyano-5-ethyl-3-nitrobenzoate has grown significantly over the past few years, driven by its promising biological activities and potential applications in drug development. Recent studies have focused on optimizing the synthesis methods to improve yield and purity while reducing environmental impact. For example, researchers at [University Name] have developed a novel catalytic system that enhances the efficiency of the esterification reaction while minimizing byproduct formation.
In parallel, efforts are underway to explore structure-activity relationships (SAR) to identify derivatives with enhanced biological activities. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding affinities and interactions with target proteins. These studies have led to the identification of several promising lead compounds that are currently undergoing preclinical evaluation.
Conclusion
Ethyl 2-cyano-5-ethyl-3-nitrobenzoate (CAS No. 1807261-01-3) is a versatile compound with a unique chemical structure that holds significant promise in medicinal chemistry. Its potential applications in anticancer and anti-inflammatory therapies make it an attractive target for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its properties, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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